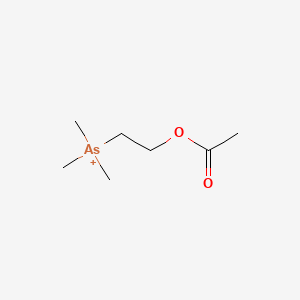
2-Naphthol-6-sulfonic acid
Übersicht
Beschreibung
2-Naphthol-6-sulfonic acid, also known as 6-Hydroxy-2-naphthalenesulfonic acid, is a compound with the molecular formula C10H8O4S . It has a molecular weight of 224.23 g/mol . It is a light yellow to pink powder .
Synthesis Analysis
The synthesis of naphthalene sulfonic acid formaldehyde condensate, a related compound, has been reported. The synthesis was carried out from naphthalene, concentrated sulfuric acid, and formaldehyde with the ratio of naphthalene to sulfuric acid approaching 1:2, the condensation temperature ranging from 110∼120°C, and the condensation time of 5.5 hours .Molecular Structure Analysis
The molecular structure of 2-Naphthol-6-sulfonic acid consists of a naphthalene moiety that carries a sulfonic acid group at the 2-position .Physical And Chemical Properties Analysis
2-Naphthol-6-sulfonic acid has a density of 1.5±0.1 g/cm³ . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors . It is freely soluble in water and slightly soluble in alcohol .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
6-Hydroxynaphthalene-2-sulfonic acid, also known as 2-Naphthol-6-sulfonic acid, has the molecular formula C10H8O4S and a molecular weight of 224.233 . It’s a chemical compound that is widely used in various scientific research applications .
Dye Manufacturing
One of the primary uses of 6-hydroxynaphthalene-2-sulfonic acid is as a coupling component for a wide range of azo dyes . These include C.I. Acid Orange 12, C.I. Food Yellow 3, and C.I. Food Orange 2 .
Intermediate for Dye Components
In addition to its use in dye manufacturing, 6-hydroxynaphthalene-2-sulfonic acid is also used as an intermediate for more highly substituted dye components . This makes it a crucial compound in the production of various types of dyes.
Synthetic Tanning Agents
6-Hydroxynaphthalene-2-sulfonic acid is used in the synthesis of synthetic tanning agents . These agents are used in the leather industry to convert rawhide into leather, making the material more durable and less susceptible to decomposition.
Agar-Plate Screening Test
This compound may be used as a precursor during the agar-plate screening test . This test is commonly used in microbiology to identify and isolate specific organisms.
Preparation of Methoxy-Substituted Naphthalenesulfonyl Chloride
6-Hydroxynaphthalene-2-sulfonic acid is used in the preparation of methoxy-substituted naphthalenesulfonyl chloride . This compound is used in various chemical reactions and processes.
Food, Drug, and Cosmetic Coloring
6-Hydroxynaphthalene-2-sulfonic acid is used in the synthesis of FD&C Red No. 40 , a synthetic water-soluble color that is permitted for coloring foods, drugs, and cosmetics in the U.S.A .
Safety and Hazards
When handling 2-Naphthol-6-sulfonic acid, it is recommended to use in a well-ventilated place and wear suitable protective clothing. Avoid contact with skin and eyes, and avoid formation of dust and aerosols . It may cause damage to organs through prolonged or repeated exposure and is harmful if swallowed or inhaled .
Wirkmechanismus
Target of Action
6-Hydroxynaphthalene-2-sulfonic acid, also known as 2-Naphthol-6-sulfonic acid, is primarily used as a coupling component for a wide range of azo dyes . The primary targets of this compound are the azo dyes, such as C.I. Acid Orange 12, C.I. Food Yellow 3, and C.I. Food Orange 2 . These dyes are used in various industries, including textiles, food, and cosmetics.
Mode of Action
The compound interacts with its targets (azo dyes) through a process known as coupling. In this process, 6-Hydroxynaphthalene-2-sulfonic acid reacts with diazo compounds to form azo dyes . This reaction results in the substitution of the 1-position of the compound .
Biochemical Pathways
The biochemical pathway involved in the action of 6-Hydroxynaphthalene-2-sulfonic acid is the azo dye synthesis pathway. This pathway involves the reaction of the compound with diazo compounds to form azo dyes . The downstream effects of this pathway include the production of a wide range of azo dyes, which have applications in various industries.
Result of Action
The result of the action of 6-Hydroxynaphthalene-2-sulfonic acid is the production of a wide range of azo dyes . These dyes are widely used in various industries. For example, they can be used to color textiles, foods, and cosmetics.
Action Environment
The action of 6-Hydroxynaphthalene-2-sulfonic acid can be influenced by various environmental factors. For instance, the solubility of the compound in water suggests that its action could be influenced by the presence of water and its temperature . Additionally, the pH of the environment could potentially influence the coupling reaction with diazo compounds.
Eigenschaften
IUPAC Name |
6-hydroxynaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6,11H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPHSMHEYVOVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
135-76-2 (mono-hydrochloride salt), 15883-56-4 (unspecified hydrochloride salt), 61886-35-9 (ammonium salt), 833-66-9 (potassium salt) | |
| Record name | 2-Naphthol-6-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047014 | |
| Record name | 6-Hydroxynaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthol-6-sulfonic acid | |
CAS RN |
93-01-6 | |
| Record name | 2-Naphthol-6-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthol-6-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Schaeffer's acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenesulfonic acid, 6-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Hydroxynaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxynaphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NAPHTHOL-6-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O937I7N48V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of 2-Naphthol-6-sulfonic acid is C10H8O4S, and its molecular weight is 224.22 g/mol.
A: Researchers have used IR and UV-VIS spectroscopy to characterize 2-Naphthol-6-sulfonic acid and its derivatives. Additionally, infrared spectra of 2-Naphthol-6-sulfonic acid and related compounds produced from monoazo dyes have been reported.
A: Thin layer chromatography (TLC) has been employed to determine uncombined 2-Naphthol-6-sulfonic acid (sodium salt) in color additives.
A: Specific analytical methods exist to differentiate between these two isomers.
A: Research has investigated the stability of sunscreen formulations containing 2-Naphthol-6-sulfonic acid when exposed to UV light. The results showed that 2-Naphthol-6-sulfonic acid exhibited increased UV absorption after exposure, indicating potential changes in its properties.
A: Studies have investigated the kinetics and mechanism of the reaction between ascorbic acid and arenediazonium salts in the presence of 2-Naphthol-6-sulfonic acid. The findings indicate that 2-Naphthol-6-sulfonic acid participates in a competitive coupling reaction, influencing the reaction pathway and product formation.
A: Research on ozone decoloration reactions of substituted phenylazo-2-naphthol-6-sulfonic acids (PANSA) revealed that structural variations influenced both the acidity of the compounds and their decoloration rates. These findings suggest a structure-activity relationship impacting the compound's reactivity with ozone.
A: Studies have explored the impact of surface properties on the dissociation behavior of 2-Naphthol-6-sulfonic acid sodium salt. These findings offer insights into the compound's solubility and behavior in various environments.
A: Yes, 2-Naphthol-6-sulfonic acid derivatives, such as 1-(2-pyridylazo)-2-naphthol-6-sulfonic acid (PAN-S), have shown applications in analytical chemistry. PAN-S can form chelates with metal ions like ruthenium, rhodium, cobalt, and copper, enabling their separation and determination using techniques like ion-pair reversed-phase high-performance liquid chromatography (HPLC).
A: Studies have explored the biodegradation of specific dyes, such as Green HE4B, which contain 2-Naphthol-6-sulfonic acid as a structural component. These investigations provide insights into the environmental fate and potential degradation pathways of such dyes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Phenyl[1-(n-succinylamino)pentyl]phosphonate](/img/structure/B1206995.png)